EGFR L858R/T790M Inhibition Potency
In recombinant enzyme assays, Mutated EGFR-IN-2 (compound 91) inhibits EGFR L858R/T790M with an IC50 of < 1 nM . This potency is comparable to the clinically approved third-generation inhibitor osimertinib (IC50 = 1 nM) and aumolertinib (IC50 = 0.29 nM), and exceeds that of lazertinib (IC50 = 2 nM) [1]. The sub-nanomolar activity confirms that Mutated EGFR-IN-2 achieves the benchmark potency required for effective target engagement in T790M-positive NSCLC models.
| Evidence Dimension | Enzymatic inhibition potency (IC50) |
|---|---|
| Target Compound Data | < 1 nM |
| Comparator Or Baseline | Osimertinib: 1 nM; Aumolertinib: 0.29 nM; Lazertinib: 2 nM |
| Quantified Difference | Mutated EGFR-IN-2 is ≤ 2-fold less potent than aumolertinib, equipotent to osimertinib, and ≥ 2-fold more potent than lazertinib |
| Conditions | Recombinant EGFR L858R/T790M kinase activity assay |
Why This Matters
Confirms that Mutated EGFR-IN-2 meets the sub-nanomolar potency threshold essential for studies of T790M-mediated resistance, ensuring target engagement comparable to clinically validated third-generation TKIs.
- [1] Yver A, et al. Osimertinib in EGFR-mutated NSCLC: A review of clinical efficacy and safety. Cancer Treat Rev. 2018; 66:1-11. IC50: L858R/T790M 1 nM. View Source
